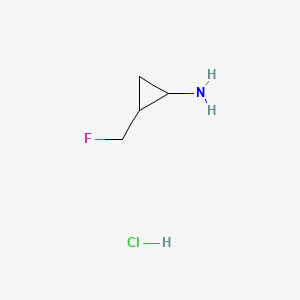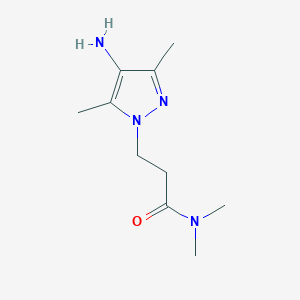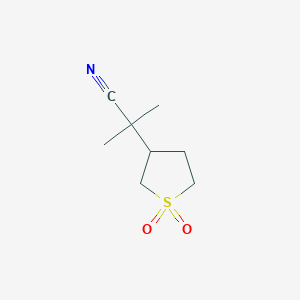
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile is a chemical compound known for its unique structure and properties It contains a tetrahydrothiophene ring with a sulfone group and a nitrile group attached to a methyl-substituted carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the sulfone and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The sulfone and nitrile groups can interact with enzymes or receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H13NO2S |
|---|---|
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-5H2,1-2H3 |
Clave InChI |
YMJLJCCLYPHJKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526342.png)


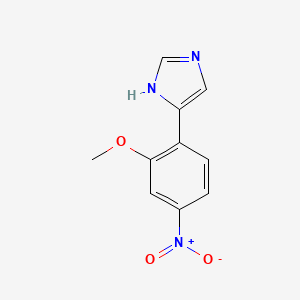

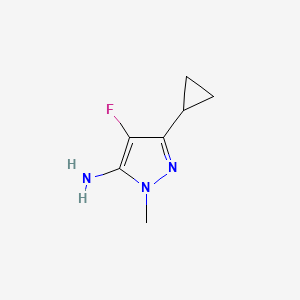
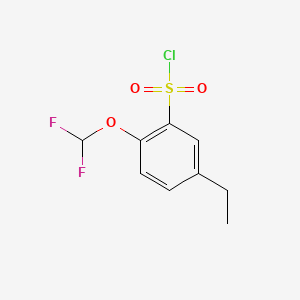


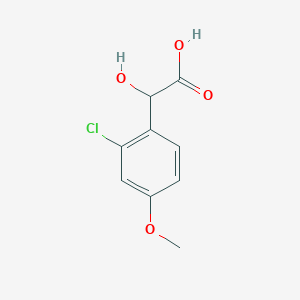
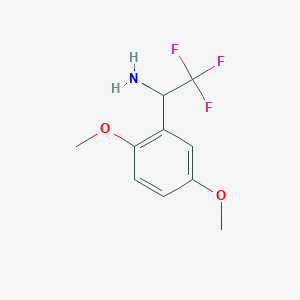
![2-[2-[(2-Chloro-4-fluoro-phenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13526415.png)
